Vernolic acid

Overview

Description

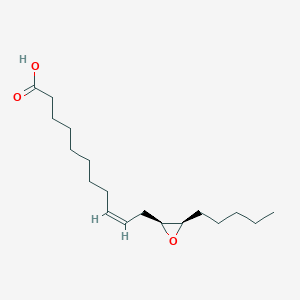

Vernolic acid is a fatty acid derivative characterized by the presence of an epoxide group at the 12,13 position and a cis double bond at the 9 position. This compound is a type of epoxy fatty acid, which are known for their biological activities and roles in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vernolic acid typically involves the epoxidation of linoleic acid. The process can be carried out using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction proceeds with the formation of an epoxide ring at the 12,13 position of the linoleic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the use of biocatalysts. Enzymes such as lipoxygenases and cytochrome P450 monooxygenases can be employed to catalyze the epoxidation of linoleic acid, providing a more environmentally friendly and efficient method of production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various hydroxylated products.

Reduction: The epoxide ring can be reduced to form diols.

Substitution: The epoxide group can be opened by nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like water, alcohols, and amines can react with the epoxide group under acidic or basic conditions.

Major Products:

- Hydroxylated fatty acids

- Diols

- Substituted fatty acids

Scientific Research Applications

Vernolic acid has a wide range of applications in scientific research:

- Chemistry: It is used as a precursor for the synthesis of various bioactive molecules.

- Biology: The compound is studied for its role in cellular signaling and metabolism.

- Medicine: Research is ongoing into its potential anti-inflammatory and anti-cancer properties.

- Industry: It is used in the production of biopolymers and as a stabilizer in various formulations.

Mechanism of Action

The biological effects of Vernolic acid are mediated through its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs). The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

- (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

- (9Z,12Z)-octadeca-9,12-dienoic acid (linoleic acid)

- (9Z)-octadec-9-enoic acid (oleic acid)

Uniqueness: Vernolic acid is unique due to its specific epoxide group and cis double bond configuration, which confer distinct biological activities and chemical reactivity compared to other similar fatty acids.

Biological Activity

Vernolic acid, a naturally occurring epoxy fatty acid, is primarily derived from the seeds of Vernonia galamensis, a plant native to East Africa. Its chemical structure is characterized by a 12,13-epoxy group on an 18-carbon chain, making it unique among fatty acids. This article explores the biological activity of this compound, focusing on its biosynthesis, enzymatic pathways, health benefits, and potential applications in various fields.

1. Biosynthesis and Enzymatic Pathways

The biosynthesis of this compound involves complex enzymatic reactions. Key studies have identified two distinct pathways depending on the plant species:

- In Vernonia galamensis : The synthesis involves the activity of a cytochrome P450 enzyme (CYP726A1), which acts as a Δ12-linoleic acid epoxygenase. This enzyme catalyzes the conversion of linoleic acid into this compound through an epoxidation reaction. Radiotracer studies using [1-(14C)]acetate have shown that this compound is synthesized while esterified to phosphatidylcholine (PC) before being transferred to triacylglycerol (TG) pools for accumulation .

- In Asteraceae species : Research indicates that this compound can also be synthesized via a desaturase-type enzyme rather than a cytochrome P450 pathway. This was evidenced in studies involving Crepis palaestina, where the epoxy group formation was found to be less sensitive to inhibitors typically affecting cytochrome P450 enzymes .

2. Biological Activities

This compound exhibits several biological activities that contribute to its potential therapeutic applications:

- Antioxidant Properties : this compound has been studied for its ability to scavenge free radicals. Research indicates that derivatives of this compound can react with free radicals, suggesting potential use as antioxidants in food and pharmaceutical industries .

- Antimicrobial Activity : Some studies have reported significant antimicrobial properties associated with this compound and its derivatives, making it a candidate for use in food preservation and as an antimicrobial agent in pharmaceuticals .

- Anti-inflammatory Effects : Preliminary research suggests that this compound may have anti-inflammatory properties, which could be beneficial in managing conditions associated with chronic inflammation.

3. Applications in Industry

The unique properties of this compound have led to various applications:

- Biocatalysis in Polymer Chemistry : this compound is utilized as a monomer for synthesizing biopolymers due to its reactive epoxy group. It can undergo polymerization reactions that yield materials with desirable mechanical properties .

- Functionalization of Nanomaterials : this compound methyl ester has been used to functionalize ordered mesoporous materials, enhancing their catalytic properties and making them suitable for various industrial applications .

Table 1: Summary of Key Studies on this compound

| Study Reference | Main Findings | Applications |

|---|---|---|

| Bafor et al., 1993 | Identified CYP726A1 as the key enzyme in this compound synthesis in Vernonia galamensis | Biotechnology for fatty acid production |

| Lee et al., 1998 | Demonstrated alternative pathways for this compound synthesis in Asteraceae species | Genetic engineering in plants |

| Kuo et al., 2001 | Investigated antioxidant properties of this compound derivatives | Food preservation and health supplements |

Properties

IUPAC Name |

(Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPLLJZDQAOHD-GJGKEFFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@@H](O1)C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895851 | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-07-1, 17966-13-1 | |

| Record name | Vernolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolic acid (+)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolic acid, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERNOLIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S5JF40ZOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERNOLIC ACID, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42854EPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.